1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione derivatives has been explored in studies focusing on their potential as organic inhibitors of carbon steel corrosion in acidic mediums. For example, Zarrouk et al. (2015) investigated new 1H-pyrrole-2,5-dione derivatives for their inhibitory action against carbon steel corrosion, utilizing electrochemical methods and Density Functional Theory (DFT) calculations to understand the relationship between molecular structures and their inhibition efficiencies (Zarrouk et al., 2015).
Scientific Research Applications
Chemical Synthesis and Reactivity
- Synthesis via Oxidative Decarboxylation-Friedel—Crafts Reaction : The compound 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione has been synthesized through a one-pot oxidative decarboxylation-Friedel—Crafts reaction, demonstrating its utility in complex chemical synthesis processes (Fan, Li, & Wang, 2009).
Material Science and Corrosion Inhibition
- Inhibition of Carbon Steel Corrosion : Derivatives of 1H-pyrrole-2,5-dione, including close analogs of the target compound, have been shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid, highlighting its potential applications in material science and industrial maintenance (Zarrouk et al., 2015).
Pharmaceutical Research
- PGE(2) Production Inhibition : Studies on 1H-pyrrole-2,5-dione derivatives have demonstrated strong inhibitory activities on PGE(2) production in macrophage cells, suggesting potential pharmaceutical applications in the management of inflammation (Moon et al., 2010).
Photoluminescent Materials
- Photoluminescent Conjugated Polymers : Research indicates that polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (a structural analog) exhibit strong photoluminescence, suggesting applications in electronic and photonic materials (Beyerlein & Tieke, 2000).
Solubility and Solvent Effects
- Solubility Studies : Research on the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents provides insights into the physicochemical properties of structurally related compounds, which is crucial for formulation and process design in various industries (Li, Li, Gao, & Lv, 2019).
Anti-Inflammatory Agents
- Potential Anti-Inflammatory Applications : A study on 1H-pyrrole-2,5-dione derivatives showed significant inhibition of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents (Paprocka et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMIANXGGJMNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346904 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
40783-24-2 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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